Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1397187-24-4
VCID: VC11712556
InChI: InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-9-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=CN=C2N1C=CC=C2Cl
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol

Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate

CAS No.: 1397187-24-4

Cat. No.: VC11712556

Molecular Formula: C10H9ClN2O2

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate - 1397187-24-4

Specification

CAS No. 1397187-24-4
Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
IUPAC Name ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-9-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3
Standard InChI Key GEKUVXRPBHXCEA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2N1C=CC=C2Cl
Canonical SMILES CCOC(=O)C1=CN=C2N1C=CC=C2Cl

Introduction

Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are recognized for their diverse biological activities and synthetic versatility. The chemical is often used as a precursor in the synthesis of pharmaceutical agents and other biologically active molecules.

Chemical Information

  • Chemical Name: Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate

  • Synonyms:

    • 8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester

    • SCHEMBL17437851

    • MFCD30833730

  • Molecular Formula: C9H8ClN2O2C_9H_8ClN_2O_2

  • Molecular Weight: 224.64 g/mol .

Three-Dimensional (3D) Conformer

The spatial arrangement reveals a planar fused-ring system, with slight deviations introduced by the ethyl ester group due to steric effects .

Synthesis

Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate can be synthesized through multi-step reactions involving chlorinated pyridine derivatives:

  • Starting Material: Chloropyridine derivatives are treated with appropriate alkylating agents.

  • Reaction Conditions: Reflux in ethanol with sodium ethoxide as a base is commonly employed.

  • Yield: The reaction typically yields high purity products with efficiencies exceeding 90% .

Pharmaceutical Applications

Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate serves as an intermediate in synthesizing various drugs targeting:

  • Antibacterial activity.

  • Anti-inflammatory properties.

  • Potential use in antitumor therapies.

Research Utility

The compound's imidazo-pyridine framework makes it valuable for developing new heterocyclic systems with enhanced biological activity .

Related Compounds

Ethyl imidazo[1,2-a]pyridine derivatives exhibit structural diversity:

  • Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate (similar molecular weight and structure) .

  • Ethyl aminoimidazo derivatives with potential antitumor properties .

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